tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl ester group, an amino group, and a fluorobenzyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring
Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of various pharmaceuticals and fine chemicals. Its structural complexity and functional groups make it a valuable building block for constructing more complex molecules.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorobenzyl group can interact with biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its activity against various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: Beyond pharmaceuticals, this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable compound in various industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with receptors, enzymes, or other proteins.
Comparison with Similar Compounds
tert-Butyl 4-aminobenzoate
4-(3-fluorobenzyl)piperidine
tert-Butyl 4-aminopiperidine-1-carboxylate
Uniqueness: Tert-Butyl 4-amino-4-(3-fluorobenzyl)piperidine-1-carboxylate stands out due to its unique combination of functional groups, which provides it with distinct chemical properties and reactivity compared to similar compounds. Its fluorobenzyl group, in particular, offers unique interactions with biological targets, making it a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 4-amino-4-[(3-fluorophenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-9-7-17(19,8-10-20)12-13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGWEWPBGJWFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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